N-(4-(Benzyloxy)phenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLKEPRVBUJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194692 | |
| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-14-4 | |
| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41927-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-(phenylmethoxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 4 Benzyloxy Phenyl Acetamide
Established Synthetic Pathways
The most common and well-documented methods for synthesizing N-(4-(Benzyloxy)phenyl)acetamide involve either the benzylation of acetaminophen (B1664979) or the acetylation of a benzyloxyaniline precursor. Both pathways offer reliable means to obtain the target compound.
Benzylation of Acetaminophen (Paracetamol) for this compound Synthesis
A primary and efficient route to this compound is through the benzylation of acetaminophen. This reaction involves treating acetaminophen, which possesses a phenolic hydroxyl group, with a benzylating agent. Typically, benzyl (B1604629) chloride or benzyl bromide is used for this purpose. The reaction is conducted in the presence of a base, such as potassium carbonate, within a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the deprotonation of the hydroxyl group on the acetaminophen molecule, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the benzyl halide in a classic Williamson ether synthesis to form the desired this compound.
A typical procedure involves stirring equimolar amounts of acetaminophen and potassium carbonate in DMF for a short period to allow for the deprotonation of the phenolic hydroxyl group. Subsequently, an equimolar amount of benzyl chloride is added to the mixture, which is then heated under reflux for several hours to drive the reaction to completion. This method is noted for its high yield and the production of a high-purity product.
Reaction of 4-(Phenylmethoxy)aniline with Acetylating Agents
An alternative synthetic approach begins with 4-(phenylmethoxy)aniline, also known as 4-benzyloxyaniline. In this pathway, the amino group of 4-(phenylmethoxy)aniline is acetylated to form the amide bond present in this compound. This acetylation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction effectively converts the primary amine into an acetamide (B32628).
This method is analogous to the industrial synthesis of acetaminophen from p-aminophenol, where the amino group is acetylated. uwaterloo.ca The use of 4-(phenylmethoxy)aniline as the starting material already incorporates the desired benzyloxy group, simplifying the synthesis to a single acetylation step.
Base-Mediated Approaches in this compound Synthesis
The use of a base is a critical component in the primary synthesis of this compound from acetaminophen. Bases such as potassium carbonate (K2CO3) or sodium carbonate are commonly employed. nih.gov The fundamental role of the base is to deprotonate the phenolic hydroxyl group of acetaminophen. This deprotonation generates a more nucleophilic phenoxide ion, which is essential for the subsequent reaction with the benzylating agent (e.g., benzyl chloride). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which effectively solvates the cation of the base and facilitates the nucleophilic substitution. The selection of the base and solvent system is crucial for optimizing the reaction rate and yield.
Optimization of Synthetic Processes for this compound
Key parameters that are often subject to optimization include:
Reaction Time and Temperature: Adjusting the duration and temperature of the reaction can significantly impact the conversion of starting materials to the desired product. For instance, in the benzylation of acetaminophen, heating the reaction mixture under reflux is a common practice to ensure the reaction proceeds to completion.
Solvent Selection: The choice of solvent can influence the solubility of reactants and the rate of reaction. Polar aprotic solvents like DMF are frequently used in the benzylation of acetaminophen due to their ability to facilitate SN2 reactions.
Catalyst and Reagent Ratios: Fine-tuning the molar ratios of the reactants, base, and any catalysts can maximize the yield while minimizing the formation of byproducts.
Recent advancements in synthetic methodology have also explored more environmentally benign approaches. For example, some methods aim to reduce the use of harsh organic solvents and strong bases by employing alternative reaction media or catalytic systems. google.com
Stereoselective Synthesis of this compound Analogs
While this compound itself is not chiral, the principles of its synthesis can be extended to the preparation of chiral analogs. The stereoselective synthesis of such analogs is of significant interest in medicinal chemistry, where the three-dimensional arrangement of atoms can profoundly influence biological activity.
The synthesis of optically active analogs often involves the use of chiral starting materials or chiral auxiliaries. For instance, a chiral amine could be used in place of 4-(phenylmethoxy)aniline, which would introduce a stereocenter into the final molecule. Another approach involves the use of chiral catalysts to direct the formation of a specific stereoisomer.
An example of a related stereoselective synthesis is the preparation of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, where (R)-α-methylphenethylamine is used as a chiral auxiliary. google.com This intermediate is then used in the synthesis of the anti-asthma drug (R,R)-formoterol. google.com This highlights how stereocontrolled reactions are crucial for producing enantiomerically pure pharmaceutical compounds. The synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoyl-1-methyl pyrrole-2-acetic acids also results in optically active forms and racemic mixtures. google.com
Chemical Reactivity and Transformation Studies of N 4 Benzyloxy Phenyl Acetamide
Oxidative Transformations of the Benzyloxy Moiety
The benzyloxy group in N-(4-(Benzyloxy)phenyl)acetamide presents a site for several oxidative transformations. Generally, the methylene (B1212753) bridge of the benzyl (B1604629) ether is susceptible to oxidation, which can lead to the formation of an aldehyde or a carboxylic acid under appropriate conditions.
A significant oxidative transformation is debenzylation, which cleaves the benzyl group to yield the corresponding phenol (B47542), N-(4-hydroxyphenyl)acetamide (paracetamol). While specific studies on this compound are not prevalent, analogous N-debenzylation of various nitrogen-containing heterocycles has been effectively achieved using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net This method proceeds via a proposed mechanism involving the formation of a benzylic anion, which then reacts with oxygen. researchgate.net This suggests a plausible route for the oxidative cleavage of the benzyloxy group in this compound.
Furthermore, the oxidation of benzylic alcohols to aldehydes and carboxylic acids is a well-documented transformation. researchgate.netbeilstein-journals.orgrsc.org Catalytic systems, such as those employing copper with oxygen as the terminal oxidant, are known to facilitate this type of oxidation. researchgate.netrsc.org Given the structural similarity, it is anticipated that the benzylic position of the ether in this compound could be susceptible to similar oxidative cleavage, ultimately leading to products like 4-acetamidobenzoic acid under strong oxidative conditions.
Reductive Reactions of Functional Groups in this compound
The functional groups within this compound can undergo specific reductive transformations. The acetamide (B32628) group is reducible to its corresponding amine, and the benzyloxy group can be cleaved under reductive conditions.
The reduction of the amide functionality is a standard transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. askfilo.comyoutube.com Applying this to this compound, the expected product would be N-ethyl-4-(benzyloxy)aniline. This reaction typically involves the conversion of the carbonyl group of the amide into a methylene group (CH₂). youtube.com
Table 1: Expected Product of Acetamide Reduction
| Reactant | Reducing Agent | Product |
|---|
Another key reductive pathway is the hydrogenolysis of the benzyloxy group. This reaction is a common method for deprotection of benzyl ethers. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, can cleave the benzyl-oxygen bond to yield the corresponding phenol. nih.gov In the case of this compound, this reaction would produce N-(4-hydroxyphenyl)acetamide (paracetamol) and toluene.
Table 2: Products of Reductive Debenzylation
| Reactant | Catalyst | Product 1 | Product 2 |
|---|
Nucleophilic Substitution Reactions Involving this compound Scaffolds
The scaffold of this compound is frequently assembled through nucleophilic substitution reactions and can be a precursor for further substitutions. The synthesis of the title compound itself is a prime example, typically achieved via the Williamson ether synthesis. This involves the nucleophilic attack of the phenoxide ion of paracetamol (N-(4-hydroxyphenyl)acetamide) on benzyl chloride.
The general reactivity is also demonstrated in the synthesis of related structures. For instance, 4-(benzyloxy)phenol can react with 4-fluorobenzaldehyde (B137897) in the presence of a base, where the phenoxide acts as a nucleophile, displacing the fluoride. nih.gov Similarly, derivatives can be formed where the nitrogen of the acetamide group, or a precursor amine, acts as the nucleophile. An example is the reaction of benzylamine (B48309) with 4-acetamidobenzenesulfonyl chloride, resulting in the formation of a sulfonamide via nucleophilic attack of the amine on the sulfonyl chloride. nih.gov
Further functionalization can be achieved. For example, N-(4-benzyloxyphenyl)-2-chloroacetamide is synthesized by reacting 4-(benzyloxy)aniline (B124853) with chloroacetyl chloride, a nucleophilic acyl substitution. chemicalbook.com
Table 3: Examples of Nucleophilic Substitution Reactions for Scaffold Synthesis
| Nucleophile | Electrophile | Base/Solvent | Product |
|---|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Benzyl chloride | K₂CO₃ / DMF | This compound |
| 4-(Benzyloxy)phenol | 4-Fluorobenzaldehyde | K₂CO₃ | 4-((4-(Benzyloxy)phenyl)oxy)benzaldehyde |
Hydrolysis of the Acetamide Bond
The acetamide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. This reaction results in the cleavage of the amide linkage to form an amine and a carboxylic acid.
Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. youtube.com This is followed by the elimination of the amine as a leaving group. Subsequent proton transfer events lead to the formation of a carboxylate salt and an amine. For this compound, base-catalyzed hydrolysis would yield 4-(benzyloxy)aniline and an acetate (B1210297) salt.
Reaction Scheme: Base-Catalyzed Hydrolysis this compound + OH⁻ → 4-(Benzyloxy)aniline + CH₃COO⁻
Conversely, acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This process ultimately leads to the formation of 4-(benzyloxy)aniline (as its ammonium (B1175870) salt) and acetic acid.
Although amides are generally stable, these hydrolysis reactions typically proceed upon heating with strong acids or bases. researchgate.net
Condensation Reactions with this compound
The acetamide group of this compound contains α-protons on the methyl group which are weakly acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Aldol (B89426) condensation, with aldehydes or ketones.
A specific example is the base-catalyzed condensation of this compound with 4-methoxybenzaldehyde. In this reaction, carried out in methanol (B129727) with sodium hydroxide as the base, the enolate of this compound attacks the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated carbonyl compound, N-(4-(Benzyloxy)phenyl)-3-(4-methoxyphenyl)acrylamide. This reaction demonstrates the utility of this compound as a building block for more complex molecular structures.
Table 4: Aldol Condensation of this compound
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield |
|---|
This type of condensation is a general feature for amides with α-protons when reacted with non-enolizable aldehydes. ias.ac.inias.ac.in
Derivatization and Analog Design of N 4 Benzyloxy Phenyl Acetamide
Acetamide (B32628) Derivatives with Modified Phenyl Rings
The introduction of halogen atoms, particularly on the acetyl group, creates reactive intermediates for further synthesis. The synthesis of haloacetamide derivatives often involves the reaction of an appropriate aniline (B41778) with a haloacetyl halide.
For example, N-(4-benzoylphenyl)-2-bromoacetamide was synthesized by reacting 4-aminobenzophenone (B72274) with bromoacetyl bromide in dichloromethane (B109758) (CH2Cl2) with pyridine (B92270) at 0°C, followed by stirring at room temperature. rsc.org Similarly, key starting materials like 2-chloro-1-(3-chlorophenyl)ethanone are prepared through the acylation of an aniline (e.g., 3-chloroaniline) with a chloroacetyl chloride. nih.gov These halogenated intermediates are valuable for subsequent alkylation reactions to produce a wide array of final compounds. nih.gov
Table 1: Examples of Haloacetamide Synthesis
| Compound Name | Reactants | Synthesis Notes | Source(s) |
|---|---|---|---|
| N-(4-benzoylphenyl)-2-bromoacetamide | 4-aminobenzophenone, Bromoacetyl bromide | Reaction conducted in CH2Cl2 with pyridine. | rsc.org |
The cyanoacetamide moiety is a versatile synthon in heterocyclic synthesis due to its multiple reactive sites. ekb.egtubitak.gov.tr The parent compound's cyano-derivative is N-[4-(Benzyloxy)phenyl]-2-cyanoacetamide, which has the molecular formula C₁₆H₁₄N₂O₂. vulcanchem.com The synthesis of such derivatives can be achieved through several methods, including the fusion of arylamines with ethyl cyanoacetate (B8463686) at high temperatures or base-catalyzed condensation reactions. tubitak.gov.tr
The general synthesis for N-(4-substitutedphenyl)-2-cyanoacetamide involves the direct reaction between an appropriate amine and methylcyanoacetate. ekb.eg These cyanoacetamide derivatives can then be used as starting materials for a variety of heterocyclic compounds through reactions like nitrosation or condensation. ekb.eg For instance, the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene (B1212753) compounds like cyanoacetamides, is a widely used technique to create α,β-unsaturated derivatives. nih.gov
Table 2: Research on Cyanoacetamide Derivatives
| Derivative Class | Synthetic Approach | Key Findings | Source(s) |
|---|---|---|---|
| N-(4-substitutedphenyl)-2-cyanoacetamide | Reaction of amines with methylcyanoacetate. | Serve as versatile synthons for synthesizing various heterocyclic systems. ekb.eg | ekb.eg |
| 2-(4-hydroxybenzylidene)-cyanoacetamide | Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) and 2-cyanoacetamide. | An efficient method for producing unsaturated cyanoacetamide derivatives. nih.gov | nih.gov |
The incorporation of a sulfonamide group is a common strategy in medicinal chemistry. Analogs of N-phenyl-acetamide containing a sulfonamide moiety have been synthesized and evaluated for various biological activities. nih.govresearchgate.net A general synthetic route involves the acetylation of an aniline, followed by a regioselective chlorosulfonation using chlorosulfonic acid. researchgate.net The resulting 4-(acetylamino)benzenesulfonyl chloride is a key intermediate that can be condensed with various amines to yield a library of N-phenyl-acetamide sulfonamide derivatives. researchgate.netptfarm.plnih.gov
For example, reacting 4-acetamidobenzenesulfonyl chloride with amines like piperazine (B1678402) or thiomorpholine (B91149) produces the corresponding sulfonamide derivatives. researchgate.netnih.gov Other approaches involve reacting N-(4-acetylphenyl)benzene sulfonamide derivatives with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to create reactive enaminonitriles, which can be further cyclized to form pyrazolyl and isoxazolyl derivatives. researchgate.net
Table 3: Synthesis of Representative Sulfonamide Derivatives
| Compound Name | Synthesis Outline | Yield | Source(s) |
|---|---|---|---|
| N-(4-(morpholinosulfonyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with morpholine. | Not specified. | nih.gov |
| N-(4-(N-phenylsulfamoyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with aniline. | 70% | nih.gov |
| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with cyclohexylamine. | 70% | nih.gov |
| N-(4-(N-phenethylsulfamoyl)phenyl)acetamide | Condensation of 4-(acetylamino)benzenesulfonyl chloride with phenethylamine. | 85% | nih.gov |
A wide variety of other functional groups and heterocyclic moieties have been incorporated into the N-phenylacetamide scaffold. These modifications are designed to explore new chemical space and identify novel biological activities.
Thiazole (B1198619) Moieties: A series of N-phenylacetamide derivatives containing 4-arylthiazole groups has been synthesized. nih.gov The synthesis involved creating a 4-amino-N-phenylacetamide intermediate, converting it to an isothiocyanate, forming a thiourea (B124793), and finally condensing it with an α-halocarbonyl compound to yield the target thiazole derivative. nih.gov
Piperazine Derivatives: New N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized via the alkylation of corresponding amines with reagents like 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. nih.gov
Azide (B81097) and Triazole Moieties: Sulfonamide structures have been further derivatized to include azide groups by reacting a diazonium salt intermediate with sodium azide. tsijournals.com These azide derivatives can then be cyclized to form 1,2,3-triazole rings. tsijournals.com
Imidazolyl Ureas: Phenyl-substituted imidazolyl ureas have been synthesized by coupling a phenyl-imidazole compound with various amines using p-nitrophenylchloroformate chemistry. acs.org
Table 4: Examples of Other Phenyl Acetamide Derivatives
| Derivative Class | Synthetic Strategy | Resulting Moiety | Source(s) |
|---|---|---|---|
| Thiazole-containing | Multi-step synthesis involving thiourea intermediates. | 4-Arylthiazole | nih.gov |
| Piperazine-containing | Alkylation of amines with halo-ethanone reagents. | Phenylpiperazine | nih.gov |
| Azide-containing | Reaction of a diazonium salt with sodium azide. | Azide, 1,2,3-Triazole | tsijournals.com |
Modification of the Benzyloxy Group
Alterations to the benzyloxy group can significantly affect the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Research into related structures has explored replacing the benzyloxy group with other alkoxy chains to study the structure-activity relationship (SAR). In a series of (4-alkoxyphenyl)glycinamides, which are structurally related to acetamides, modifications to the alkoxy side chain were investigated. researchgate.netnih.gov Similarly, the synthesis of substituted 2-acetylamino-alkoxyphenyl compounds highlights the focus on modifying this part of the scaffold. google.com
In one study, replacing a 4-fluorophenoxy moiety with a simple hydrogen atom led to a moderate decrease in activity, suggesting the aryloxy substituent is favorable for biological action. semanticscholar.org Another study on 2-phenoxybenzamides found that bulky, non-polar substituents on a terminal piperazinyl nitrogen were beneficial for high antiplasmodial activity. semanticscholar.org While these examples are not direct modifications of N-(4-(benzyloxy)phenyl)acetamide itself, they demonstrate a key strategy in analog design: varying the nature and size of the alkoxy group to optimize biological and physicochemical properties. researchgate.netnih.govsemanticscholar.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-benzoylphenyl)-2-bromoacetamide |
| 2-chloro-1-(3-chlorophenyl)ethanone |
| N-[4-(Benzyloxy)phenyl]-2-cyanoacetamide |
| C₁₆H₁₄N₂O₂ |
| N-(4-substitutedphenyl)-2-cyanoacetamide |
| Methylcyanoacetate |
| 2-(4-hydroxybenzylidene)-cyanoacetamide |
| 4-hydroxybenzaldehyde |
| 2-cyanoacetamide |
| 4-(Benzyloxy)aniline (B124853) |
| Cyanoacetic acid |
| N-phenyl-acetamide sulfonamide |
| 4-(acetylamino)benzenesulfonyl chloride |
| N-(4-(morpholinosulfonyl)phenyl)acetamide |
| N-(4-(N-phenylsulfamoyl)phenyl)acetamide |
| N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide |
| N-(4-(N-phenethylsulfamoyl)phenyl)acetamide |
| N-butyl-4-aminobenzenesulfonamide |
| N-[4-(N-Butylsulfamoyl)phenyl]-2-chloroacetamide |
| N-(4-acetylphenyl)benzene sulfonamide |
| N,N-dimethylformamide dimethyl acetal |
| 4-amino-N-phenylacetamide |
| 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone |
| N-(4-azidophenyl)-4-methylbenzenesulfonamide |
| p-nitrophenylchloroformate |
| (4-alkoxyphenyl)glycinamides |
Benzylaminopiperidine Derivatives from this compound Motifs
The incorporation of a piperidine (B6355638) or piperazine moiety is a common strategy in drug design to introduce a basic nitrogen atom, which can form salt bridges and improve aqueous solubility, and to provide a versatile linker for further functionalization. While direct synthesis from this compound is not extensively documented, analogous synthetic routes demonstrate the feasibility of creating such derivatives.
A general approach involves multi-step synthesis where a core heterocyclic system is first constructed and then linked to the N-phenylacetamide structure. For instance, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues has been synthesized starting from 4-aminophenol. japsonline.com In a different approach, a quinolinylpiperidine fragment has been successfully coupled with an N-(substituted phenyl)acetamide group to create novel 1,2,4-triazole (B32235) derivatives. This highlights a strategy where the N-(4-aminophenyl)acetamide precursor can be modified by attaching a piperidine-containing heterocyclic system.
Furthermore, the synthesis of N-benzyl-2-acetamidopropionamide derivatives has been explored for anticonvulsant activities, underscoring the pharmacological relevance of combining benzyl (B1604629) and acetamide functionalities. nih.gov Commercially available compounds such as N-(4-(2-ethyl-piperidine-1-sulfonyl)-phenyl)-acetamide also confirm the chemical viability of combining a piperidine ring with an N-phenylacetamide scaffold. sigmaaldrich.com These examples collectively suggest that benzylaminopiperidine derivatives can be constructed by either attaching the piperidine group through a linker (like an ethoxy or sulfonyl chain) to the phenyl ring of the acetamide or by building a more complex heterocycle that incorporates the piperidine ring and is attached to the core N-phenylacetamide structure.
Heterocyclic Ring Incorporations
The thiazole ring is a prominent heterocycle in medicinal chemistry. Analogs of this compound incorporating a thiazole moiety have been synthesized and evaluated for various biological activities, including antibacterial and anticancer effects.
A common synthetic route involves the Hantzsch thiazole synthesis. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized by reacting aryl thioureas with α-bromophenylethanones. The precursor, 4-amino-N-phenylacetamide, can be converted into the corresponding isothiocyanate, which then reacts with ammonia (B1221849) to form the thiourea. This thiourea is subsequently cyclized to afford the 2-amino-1,3-thiazole skeleton attached to the N-phenylacetamide core. Several of these compounds demonstrated promising in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov
Another approach involves linking a pre-formed thiazole ring to the acetamide nitrogen. Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to explore their potential as Src kinase inhibitors. researchgate.net These compounds, which replace the pyridine ring of the lead compound KX2-391 with a thiazole ring, showed inhibitory activity against c-Src kinase and cell proliferation in various cancer cell lines. researchgate.net
The following table summarizes the biological activity of selected thiazole-containing analogs.
| Compound ID | Structure | Biological Activity | Reference |
| A1 | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial vs. Xoo (EC₅₀ = 156.7 µM) | nih.gov |
| 8a | N-benzyl-2-(4-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | c-Src Kinase Inhibition (GI₅₀ = 1.34 µM) | researchgate.net |
| 8b | N-(4-fluorobenzyl)-2-(4-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide | Cell Proliferation Inhibition (BT-20 cells, 64-71% at 50 µM) | researchgate.net |
The 1,2,4-triazole ring is another key heterocycle integrated into analogs of this compound to generate novel therapeutic agents. These derivatives have shown significant potential, particularly as antimicrobial agents.
A notable synthetic strategy involves the reaction of 5-amino-3-phenyl-1,2,4-triazole with 2-chloro-N-substituted phenylacetamide to yield N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide derivatives. In a more complex design, a series of 1,2,4-triazole derivatives featuring a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group were synthesized. nih.gov The key step in this synthesis is the reaction of a 4-(1-(quinazolin-4-yl)piperidin-4-yl)-5-(substituted)-4H-1,2,4-triazole-3-thiol intermediate with various 2-bromo-N-(substituted phenyl)acetamide derivatives. nih.gov This modular approach allows for the generation of a diverse library of compounds.
Many of these synthesized triazole derivatives exhibited potent antibacterial activity against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), with several compounds showing efficacy superior to the commercial bactericide Bismerthiazol (B1226852). nih.gov The structure-activity relationship (SAR) studies highlighted that the presence of strong electron-withdrawing groups on the terminal phenyl ring of the acetamide moiety was beneficial for antibacterial activity.
The biological activities of representative triazole-containing analogs are presented below.
| Compound ID | Structure | Biological Activity | Reference |
| 7e | 2-((5-(4-chlorophenyl)-4-(1-(quinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide | Antibacterial vs. Xoo (EC₅₀ = 34.5 µg/mL) | nih.gov |
| 7g | N-(2,4-difluorophenyl)-2-((5-(4-chlorophenyl)-4-(1-(quinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | Antibacterial vs. Xoo (EC₅₀ = 38.3 µg/mL) | nih.gov |
| 7n | 2-((5-(4-chlorophenyl)-4-(1-(quinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide | Antibacterial vs. Xoo (EC₅₀ = 39.0 µg/mL) | nih.gov |
| T3 | N-(4-chlorophenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide | Anticonvulsant Activity |
Pyrazole (B372694), a five-membered heterocycle with two adjacent nitrogen atoms, has been incorporated into structures analogous to this compound, leading to the discovery of potent enzyme inhibitors for cancer therapy.
In one significant study, a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as MEK inhibitors. sigmaaldrich.com While this represents a carboxamide rather than an acetamide, the core N-(benzyloxy)-phenyl moiety is conserved. The synthesis involved creating a pyrazole core through a one-pot reaction of 1,3-diketone intermediates with hydrazine (B178648). These derivatives were evaluated for their ability to inhibit MEK1 kinase and the proliferation of cancer cell lines. sigmaaldrich.com
Another series of pyrazole derivatives containing an acetamide bond was designed as potential BRAFV600E inhibitors. These compounds were synthesized and evaluated for their antiproliferative activity against human tumor cell lines. Compound 5r from this series showed potent inhibitory effects against both the BRAFV600E enzyme and the A375 melanoma cell line.
The research findings for key pyrazole-containing analogs are summarized in the table below.
| Compound ID | Structure | Biological Activity | Reference |
| 7b | N-(benzyloxy)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | MEK1 Inhibition (IC₅₀ = 91 nM), A549 Cell Inhibition (GI₅₀ = 0.26 µM) | sigmaaldrich.com |
| 5r | (Structure not fully specified) Pyrazole derivative with acetamide bond | BRAFV600E Inhibition (IC₅₀ = 0.10 µM), A375 Cell Inhibition (IC₅₀ = 0.96 µM) |
The 1,3,4-oxadiazole (B1194373) ring system is a bioisostere of ester and amide groups and has been used to develop analogs of this compound. This modification has resulted in highly potent and selective enzyme inhibitors.
A prominent example is the synthesis of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives as inhibitors of monoamine oxidase type B (MAO-B). The synthesis starts with 4-(benzyloxy)benzoic acid hydrazide, which is cyclized with a chloroformate to form the 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one core. This core is then N-alkylated with various substituents. The resulting compounds were found to be reversible, highly potent, and exceptionally selective MAO-B inhibitors.
Compound 12a from this series, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, demonstrated particularly high potency and selectivity for MAO-B. This line of research underscores the utility of the oxadiazole ring in creating drug candidates with precisely tuned biological activities.
Key data for the most active oxadiazole analogs are presented below.
| Compound ID | Structure | Biological Activity | Reference |
| 12a | 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | MAO-B Inhibition (IC₅₀ = 1.4 nM) | |
| 13a | 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazole-2(3H)-thione | MAO-B Inhibition (IC₅₀ = 3.7 nM) | |
| 14b | 5-[4-(benzyloxy)phenyl]-3-(3-hydroxypropyl)-1,3,4-oxadiazol-2(3H)-one | MAO-B Inhibition (IC₅₀ = 4.6 nM) |
The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry. Its incorporation into analogs has led to compounds with diverse biological functions, including bone anabolic activity.
A series of highly substituted pyrimidine derivatives were developed as potent bone anabolic agents. japsonline.com The synthetic approach involved the condensation of a chalcone (B49325) with guanidinium (B1211019) hydrochloride to form a 2-aminopyrimidine (B69317) core. The amino group at the C-2 position was then acylated to introduce different side chains. While the lead compound was a hexanamide (B146200) derivative, this synthetic route is directly applicable for creating acetamide analogs. One of the most effective compounds, 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide), was identified as a highly efficacious agent that promotes osteogenesis by activating the BMP2/SMAD1 signaling pathway. japsonline.com
Another relevant synthetic method involves the treatment of a thioxopyrimidine with 2-chloro-N-substitutedphenylacetamide in the presence of potassium carbonate and DMF, which directly links the phenylacetamide moiety to the pyrimidine scaffold. These synthetic strategies demonstrate the versatility of the pyrimidine core in generating structurally diverse analogs.
The biological data for a key pyrimidine analog is shown below.
| Compound ID | Structure | Biological Activity | Reference |
| 18a | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Promotes Osteogenesis (Efficacious at 1 pM) | japsonline.com |
| 5a | 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | Bone Anabolic Agent (Active at 100 pM) | japsonline.com |
Quinoline (B57606) Derivatives
Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. researchgate.net The synthesis of quinoline derivatives from this compound often involves multi-step reaction sequences.
One approach begins with the SN2 reaction of 4-cyanophenol and benzyl bromides to produce 4-(benzyloxy)benzonitriles. nih.gov These intermediates are then reduced using lithium aluminum hydride (Li(AlH₄)) to yield 4-(benzyloxy)benzylamines. nih.gov Subsequently, these amines can be reacted with 2-alkyl-4-chloroquinolines under nucleophilic aromatic substitution conditions to furnish N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov This reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures. nih.gov A series of 27 such derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Two of these compounds demonstrated significant inhibitory potential, comparable to the frontline drug isoniazid. nih.gov
Another synthetic route involves the use of 4,7-dimethyl coumarin (B35378), which upon treatment with nitric and sulfuric acid, yields nitrocoumarin derivatives. sapub.org Reaction with hydrazine hydrate (B1144303) converts the nitrocoumarin into N-amino-4,7-dimethyl-6-nitroquinoline-2-one. sapub.org This intermediate can then undergo further modifications, such as reaction with benzoyl chloride to yield N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide. sapub.org
The table below summarizes the key intermediates and final products in the synthesis of quinoline derivatives.
| Starting Material | Key Intermediate | Final Product Class | Reference |
| 4-Cyanophenol, Benzyl bromides | 4-(Benzyloxy)benzylamines | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | nih.gov |
| 4,7-Dimethyl coumarin | N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Substituted quinoline-2-ones | sapub.org |
Benzothienopyrimidine Derivatives
Information on the direct derivatization of this compound to benzothienopyrimidine derivatives is not extensively detailed in the provided search results. However, the synthesis of related heterocyclic systems often involves the condensation of an amino-substituted precursor with a suitable cyclic ketone or dicarbonyl compound. The general strategies for creating fused pyrimidine rings can be inferred from the synthesis of similar structures. For instance, the synthesis of quinazolinones, which are structurally related to benzothienopyrimidines, involves the condensation of anthranilic acid derivatives with other reagents. ptfarm.pl
Indazole Derivatives
Indazoles are another class of heterocyclic compounds with significant pharmacological interest, exhibiting a range of activities including anticancer and anti-inflammatory properties. beilstein-journals.org The synthesis of indazole derivatives can be achieved through various strategies. nih.gov
One common method involves the reaction of cyclohexenone derivatives with hydrazine hydrate or its derivatives. researchgate.net The cyclohexenones themselves are typically prepared from chalcones. researchgate.net This approach allows for the formation of the fused pyrazole ring system characteristic of indazoles. researchgate.net
Another strategy for synthesizing N-substituted 1H-indazoles is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This method has been successfully used to produce a series of N-phenyl and N-thiazolyl-1H-indazoles. beilstein-journals.org The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst, along with a base such as potassium hydroxide (B78521) (KOH) and a ligand like 1,10-phenanthroline (B135089) in a solvent like DMF at high temperatures. beilstein-journals.org
The table below presents examples of synthetic routes to indazole derivatives.
| Precursor | Reagents/Catalysts | Product Class | Yield | Reference |
| o-Chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF | N-phenyl-1H-indazoles | 10–70% | beilstein-journals.org |
| o-Chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF | N-thiazolyl-1H-indazoles | 12–35% | beilstein-journals.org |
Chromene Derivatives
Chromenes are a class of oxygen-containing heterocyclic compounds that are readily accessible through multicomponent reactions. nih.gov These reactions often involve the condensation of a phenol (B47542), a methylene-active compound, and an aryl aldehyde. nih.gov The resulting 4H-chromene scaffold offers multiple points for functionalization to modulate biological activity. nih.govresearchgate.net
For example, 4H-chromene derivatives have been synthesized and investigated for their anticancer properties. nih.gov The synthesis of these compounds is often straightforward, leading to crystalline products that are easy to purify. nih.gov While a direct synthesis from this compound is not explicitly described, the acetamide's phenolic precursor, paracetamol, could potentially be used in such multicomponent reactions after suitable modification. The molecular hybridization approach, combining different pharmacophores, has been used to design 4H-chromene-3-carboxylates with sulfonamide moieties, targeting enzymes like EGFR. nih.gov
Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. scirp.orgderpharmachemica.com this compound can be a precursor for creating novel Schiff bases. The synthesis typically involves the hydrolysis of the acetamide group to yield the corresponding amine, which is then reacted with various aldehydes.
For instance, Schiff base derivatives have been synthesized from para-aminophenol (a precursor to the title compound) and various benzaldehyde (B42025) derivatives. mediresonline.org These reactions generally result in high yields of the Schiff base products. mediresonline.org The resulting compounds have been evaluated for their antimicrobial activities. scirp.orgmediresonline.org
The synthesis of Schiff bases can also be carried out using sulfacetamide (B1682645) as the amine component, which is structurally related to the amine derived from this compound. scirp.org The reaction with salicylaldehyde (B1680747) yields (E)-N-(4-(2-hydroxybenzylideneamino)phenylsulfonyl)acetamide, which can then be used to form metal complexes. scirp.org
The table below provides examples of Schiff base derivatives and their properties.
| Amine Precursor | Aldehyde | Product Class | Yield | Melting Point (°C) | Reference |
| para-Aminophenol | Benzaldehyde | Schiff Base (PC1) | 98.28% | 178 - 187 | mediresonline.org |
| para-Aminophenol | Anisaldehyde | Schiff Base (PC2) | 95.70% | 183 - 191 | mediresonline.org |
| para-Aminophenol | 4-Nitrobenzaldehyde | Schiff Base (PC3) | 91.60% | 160 - 164 | mediresonline.org |
| para-Aminophenol | Cinnamaldehyde | Schiff Base (PC4) | 98.00% | 195 - 205 | mediresonline.org |
Pharmacological and Biological Research Applications of N 4 Benzyloxy Phenyl Acetamide Derivatives in Vitro Studies
Antimicrobial Research
The antimicrobial potential of N-(4-(benzyloxy)phenyl)acetamide and its related structures has been investigated against a variety of pathogenic bacteria and fungi. Preliminary studies suggest that this chemical scaffold can be a promising starting point for the development of new antimicrobial agents.
Antibacterial Activity
In vitro studies have demonstrated that derivatives of phenylacetamide possess notable antibacterial properties. For instance, a series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties were synthesized and evaluated for their effectiveness against several plant pathogenic bacteria. nih.gov One of the standout compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Further investigation through scanning electron microscopy revealed that this compound could induce the rupture of the Xoo cell membrane. nih.gov
Similarly, research into benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives has yielded compounds with potent antibacterial activity. nih.gov One derivative, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m), showed significant potency with Minimal Inhibitory Concentration (MIC) values of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. nih.gov Another compound from this series also demonstrated promising results against two strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Additionally, studies on dithiocarbamate (B8719985) derivatives of N-(4-methoxyphenyl)acetamide have shown antibacterial effects. Sodium acetyl(4-methoxyphenyl)carbamodithioate, at a concentration of 0.4%, produced a maximum inhibition zone of 18 mm against Pectobacterium carotovorum. researchgate.net These findings underscore the potential of acetamide (B32628) derivatives as leads for developing new antibacterial agents. nih.gov
In Vitro Antibacterial Activity of N-Phenylacetamide Derivatives
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 156.7 µM | nih.gov |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | Staphylococcus aureus | MIC | 0.5 µg/mL | nih.gov |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | Escherichia coli | MIC | 1 µg/mL | nih.gov |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Zone of Inhibition (at 0.4%) | 18 mm | researchgate.net |
Antifungal Activity
The antifungal properties of this compound derivatives and related compounds have also been a subject of scientific inquiry. Research has shown that modifications to the core structure can lead to significant activity against various fungal pathogens. For example, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were tested against several plant pathogenic fungi, with some compounds showing moderate to good activity. frontiersin.org
In a study evaluating 3-phenyl-2H-benzoxazine-2,4(3H)-diones, antifungal activity was assessed against five potentially pathogenic fungal strains, including Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov The research established a structure-activity relationship, indicating that activity increased with the electron-accepting ability of substituents on the phenyl ring and with higher lipophilicity. nih.gov
Furthermore, dithiocarbamate derivatives have demonstrated notable fungicidal effects. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate at a 0.4% concentration was found to completely inhibit the growth of the phytopathogen Fusarium oxysporum. researchgate.net Benzoxazole derivatives have also been identified as having a broad spectrum of anti-Candida activity, with some compounds showing activity comparable to commercially available azole antifungals. nih.gov
In Vitro Antifungal Activity of Related Derivatives
| Compound/Derivative Class | Fungal Strain | Observation | Reference |
|---|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Completely inhibited growth at 0.4% concentration. | researchgate.net |
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes, Microsporum gypseum | Activity increases with lipophilicity and electron-accepting substituents. | nih.gov |
| Benzoxazole derivatives | Candida spp. | Broad spectrum of activity, some comparable to commercial azoles. | nih.gov |
| 1,4-Benzoxazin-3-one derivatives | Gibberella zeae, Pellicularia sasakii, etc. | Moderate to good activity observed in some derivatives. | frontiersin.org |
Anticancer Research
Derivatives of this compound are being actively explored for their potential as anticancer agents. In vitro studies have focused on their cytotoxic effects against various cancer cell lines and the elucidation of the underlying molecular mechanisms, such as the induction of apoptosis.
Cytotoxicity in Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been demonstrated against a range of human cancer cell lines. In one study, a series of 4-phenoxy-phenyl isoxazoles, which include the this compound moiety, were evaluated for their antiproliferative activity. nih.gov The derivatives showed the most significant activity against MDA-MB-231 (breast cancer) cells, followed by A549 (lung cancer) cells. nih.gov Several of these compounds exhibited inhibitory rates greater than 80% against the tested cell lines, comparable to the reference drug doxorubicin. nih.gov
Another study focused on newly synthesized phenoxyacetamide derivatives, which were screened against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov The results indicated that these compounds were promising cytotoxic agents. nih.gov Research on phenylacetamide derivatives has also yielded compounds with potent cytotoxic effects. tbzmed.ac.ir For example, one derivative showed a half-maximal inhibitory concentration (IC50) of 0.6 µM against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells, while others had significant effects against MCF-7 cells with IC50 values of 0.7 µM. tbzmed.ac.ir
In Vitro Cytotoxicity of Phenylacetamide Derivatives
| Derivative Class/Compound | Cancer Cell Line | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 4-Phenoxy-phenyl isoxazoles | MDA-MB-231, A549, HepG2 | Inhibition Rate | >80% for some compounds | nih.gov |
| Phenylacetamide derivative (3d) | MDA-MB-468 | IC50 | 0.6 ± 0.08 µM | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | PC-12 | IC50 | 0.6 ± 0.08 µM | tbzmed.ac.ir |
| Phenylacetamide derivative (3c) | MCF-7 | IC50 | 0.7 ± 0.08 µM | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | MCF-7 | IC50 | 0.7 ± 0.4 µM | tbzmed.ac.ir |
Apoptosis Induction and Cell Proliferation Inhibition Mechanisms
Investigations into the mechanism of action of these derivatives reveal a strong link to the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. tbzmed.ac.irtubitak.gov.tr Studies on phenoxyacetamide derivatives showed they caused cell death in HepG2 cells through both apoptosis and necrosis. mdpi.com Compared to untreated cells, treatment with one such derivative led to a significant increase in the populations of early and late apoptotic cells. mdpi.com The anticancer activity was linked to the inhibition of PARP-1, a protein involved in DNA repair, and the induction of both intrinsic and extrinsic apoptotic pathways, with the intrinsic pathway being dominant. nih.gov
Flow cytometry analysis of 4-phenoxy-phenyl isoxazole (B147169) derivatives confirmed that they arrested the cell cycle at the G0/G1 phase and induced apoptosis in a dose-dependent manner in MDA-MB-231 cells. nih.gov Similarly, a specific phenylacetamide derivative was found to trigger apoptosis in MCF-7, MDA-MB-468, and PC-12 cancer cell lines by activating both extrinsic and intrinsic apoptotic signaling pathways. tbzmed.ac.ir This was evidenced by the upregulation of Bax and FasL RNA expression and increased caspase-3 activity. tbzmed.ac.ir The induction of apoptosis is a key mechanism contributing to the anticancer potential of these compounds. nih.govtbzmed.ac.ir
Anti-inflammatory Research
The anti-inflammatory properties of this compound and related compounds have also been a subject of in vitro investigation. Inflammation is a key process in many diseases, and its inhibition is a major therapeutic goal.
Initial research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical cytokine involved in systemic inflammation, suggesting the compound's potential for treating inflammatory conditions.
Further studies on related structures support this potential. A benzimidazole (B57391) derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8), was shown to decrease the levels of pro-inflammatory cytokines in an enzyme-linked immunoassay. nih.gov In other in vitro models, such as the inhibition of protein denaturation and proteinase activity, derivatives like 4-benzylpiperidine (B145979) have shown dose-dependent anti-inflammatory effects, which are comparable to standard drugs. innovareacademics.in These findings collectively suggest that the acetamide scaffold is a promising candidate for the development of novel anti-inflammatory agents.
Antiviral Research
The structural motif of this compound has served as a basis for exploring novel antiviral agents, particularly targeting RNA viruses.
The Hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral drug development. natap.orgnih.gov Inhibitors of NS5B can be classified as nucleoside inhibitors that compete at the active site or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis. wikipedia.org
Research has led to the discovery of acetamide-containing structures that function as allosteric inhibitors of NS5B. Structure-activity relationship (SAR) studies on indole-based HCV NS5B inhibitors identified that introducing an acetamide group at the N(1)-position resulted in derivatives with potent cellular activity in subgenomic replicons, with half-maximal effective concentration (EC50) values below 200 nM. nih.gov In another study, a novel class of 1,5-benzodiazepine (BZD) derivatives was identified as HCV polymerase inhibitors. natap.org Within this series, only one enantiomer, 4a, was found to bind specifically to the NS5B polymerase and inhibit its function in a de novo initiation assay, suggesting a specific interaction with an allosteric binding site. natap.org
Table 2: In Vitro Activity of Acetamide-Related Derivatives Against HCV NS5B Polymerase
| Compound Class | Compound | Assay | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| N-Acetamideindolecarboxylic acid | Optimized Derivatives | Subgenomic Replicon | EC50 | <200 nM | nih.gov |
| 1,5-Benzodiazepine | Compound 4a | NS5B Enzyme Assay | IC50 | 1.5 µM | natap.org |
| De Novo Assay | Active Inhibitor | natap.org | |||
| 1,5-Benzodiazepine | Compound 4b | NS5B Enzyme Assay | IC50 | >50 µM | natap.org |
In the search for potential therapeutics against COVID-19, computational methods like molecular docking have been employed to screen compounds for their ability to bind to critical SARS-CoV-2 proteins. semanticscholar.orgresearchgate.net These viral proteins include the Spike (S) protein, which mediates entry into host cells by binding to the ACE2 receptor, and the Main Protease (Mpro or 3CLpro), an enzyme crucial for viral replication. semanticscholar.orgnih.gov
An in silico study evaluated a series of 4'-acetamidechalcones, which are acetamide derivatives, for their potential interactions with these SARS-CoV-2 targets. nih.gov The molecular docking simulations showed that these chalcone (B49325) derivatives could bind to regions on both the Spike protein and the Mpro. For instance, the compound N-(4′[(2E)-3-(4-fluorophenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPF) was predicted to dock in the same region of Mpro as a known inhibitor. nih.gov Other derivatives, such as PAAPM and PAAPE, showed strong interactions with the Spike protein. nih.gov These computational results suggest that acetamide-based structures could interfere with viral entry and replication by binding to key viral proteins, warranting further investigation through in vitro and in vivo studies. nih.gov
Table 3: Predicted Interactions of 4'-Acetamidechalcone Derivatives with SARS-CoV-2 Proteins
| Compound | Viral Target | Predicted Interaction | Source |
|---|---|---|---|
| N-(4′[(2E)-3-(4-fluorophenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPF) | Main Protease (Mpro) | Potential coupling in the same region as a natural inhibitor via hydrogen bonding. | nih.gov |
| N-(4[(2E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPM) | Spike Protein | At least one strong intensity interaction observed. | nih.gov |
| N-(4-[(2E)-3-(4-ethoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPE) | Spike Protein | At least one strong intensity interaction observed. | nih.gov |
| N-(4[(2E)-3-(4-dimetilaminophenyl)-1-(phenyl)-prop-2-en-1-one]) acetamide (PAAPA) | Host ACE2 Receptor | Showed better affinity with strong hydrogen interactions. | nih.gov |
Enzyme Inhibition Studies
The this compound scaffold has also been explored for its capacity to inhibit enzymes involved in pathological processes outside of inflammation and viral disease.
The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research. nih.govnih.gov This enzyme initiates the cleavage of the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. frontiersin.org Therefore, inhibiting BACE1 is a strategy aimed at reducing Aβ production and modifying the course of the disease. frontiersin.org
In this context, compounds structurally related to this compound have been evaluated for BACE1 inhibitory activity. A study of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, designed as potential cholinesterase inhibitors, also investigated their effect on BACE1. sciforum.net While most compounds in the series showed little to no activity, one derivative, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, demonstrated a modest but notable inhibition of BACE1 activity of approximately 28% at a concentration of 10 µM. sciforum.net This finding suggests that this structural class may serve as a starting point for developing more potent BACE1 modulators. sciforum.net
Table 4: BACE1 Inhibition by a Structurally Related Derivative
| Compound | Target Enzyme | Concentration | % Inhibition | Source |
|---|---|---|---|---|
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | 10 µM | ~28% | sciforum.net |
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.govnih.gov The cytosolic isoform, ACC1, is particularly important in this process and has been identified as a therapeutic target in oncology, as many cancer cells exhibit upregulated fatty acid synthesis to support rapid proliferation. nih.gov
A series of novel 4-phenoxy-phenyl isoxazoles, synthesized using 4-(benzyloxy)phenol as a starting material, were evaluated as ACC inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the identification of several derivatives with potent biological activity. One compound, designated 6g, exhibited the most potent inhibitory activity against human ACC1 (hACC1) with a half-maximal inhibitory concentration (IC50) of 99.8 nM. nih.gov This was comparable to a known ACC inhibitor, CP-640186. Further analysis showed that this potent inhibition of ACC led to a decrease in intracellular malonyl-CoA levels and induced cell cycle arrest and apoptosis in cancer cells, demonstrating a clear link between ACC1 inhibition and antiproliferative activity. nih.gov
Table 5: ACC1 Inhibition by 4-Phenoxy-phenyl Isoxazole Derivatives
| Compound | Target Enzyme | Activity (IC50) | Source |
|---|---|---|---|
| Compound 6a | hACC1 | 241.2 nM | nih.gov |
| Compound 6g | hACC1 | 99.8 nM | nih.gov |
| Compound 6l | hACC1 | 158.3 nM | nih.gov |
| CP-640186 (Reference) | hACC1 | 53.0 nM | nih.gov |
Chymotrypsin (B1334515) Inhibition
Chymotrypsin is a digestive enzyme that, when dysregulated, can be involved in pathological processes. A study on synthetic N-[(substitutedsulfamoyl)phenyl]acetamides, which are structurally related to this compound, identified them as moderate inhibitors of α-chymotrypsin. capes.gov.brnih.gov The research involved synthesizing a series of these compounds and screening them for their ability to inhibit the enzyme. capes.gov.brnih.gov While most derivatives showed moderate inhibition, this suggests that the acetamide scaffold could be a starting point for developing more potent chymotrypsin inhibitors. capes.gov.brnih.gov Another study on benzimidazole derivatives also explored their α-chymotrypsin inhibitory activity, with some compounds showing significant potential. nih.gov
Table 1: Chymotrypsin Inhibition by Related Derivatives Note: Data for directly substituted this compound was not available. The table shows data for structurally related compounds.
| Compound Class | Key Findings | IC50 Values | Reference |
|---|---|---|---|
| N-[(substitutedsulfamoyl)phenyl]acetamides | Most synthesized compounds were moderate enzyme inhibitors. | Not specified in abstract | capes.gov.brnih.gov |
| Benzimidazole derivatives | Compound 1 was a good inhibitor. | 14.8 ± 0.1μM | nih.gov |
Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonism
Melanin-concentrating hormone receptor 1 (MCHr1) is implicated in the regulation of energy homeostasis, making it a target for obesity treatment. Research has led to the discovery of potent MCHr1 antagonists. One such compound, 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, which contains the this compound core structure, was identified as a high-affinity ligand for MCHr1. capes.gov.br This derivative demonstrated potent inhibition of MCH-mediated calcium release, indicating its antagonistic activity. capes.gov.br Further studies on other chemical classes, like benzimidazoles and imidazo[1,2-a]pyridinyl-pyridin-2(1H)-ones, have also yielded potent MCHr1 antagonists, underscoring the ongoing search for effective compounds targeting this receptor.
Monoamine Oxidase A (MAO-A) Inhibition
Monoamine oxidase A (MAO-A) is a key enzyme in the metabolism of neurotransmitters, and its inhibition can be a therapeutic strategy for depression and neurodegenerative diseases. Studies on derivatives have shown selective inhibition of MAO isoforms. For instance, certain 4-(benzyloxy)phenyl derivatives were investigated, with some compounds exhibiting high inhibitory activity against MAO-A. Specifically, compounds C14 and C6 were identified as potent, reversible inhibitors of MAO-A. Other research on dimethylamino-alpha-phenylalkylamine derivatives also revealed selective inhibition of the A form of MAO. These findings suggest that the benzyloxy-phenyl acetamide structure can be modified to create selective MAO-A inhibitors.
Table 2: MAO-A Inhibition by this compound and Related Derivatives
| Compound | IC50 (μM) | Inhibition Type | Reference |
|---|---|---|---|
| C14 | 7.91 ± 0.08 | Reversible | |
| C6 | 8.45 ± 0.19 | Reversible |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease to increase levels of the neurotransmitter acetylcholine. Several studies have explored derivatives of this compound for their AChE inhibitory potential. In one study, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives were synthesized and evaluated. While none surpassed the potency of the reference drug donepezil, compound 4g, featuring a nitro moiety, showed the highest inhibitory activity within the series. Other research on different scaffolds, such as N-thiazole substituted acetamide coumarin (B35378) derivatives and N-substituted-5-chloro-2(3H)-benzoxazolone derivatives, has also identified compounds with AChE inhibitory effects, indicating a broad interest in acetamide-containing structures for this target.
Table 3: AChE Inhibition by Related Derivatives Note: Data for directly substituted this compound was not available. The table shows data for structurally related compounds.
| Compound Series | Most Active Compound | IC50 (μM) | Reference Drug (IC50, μM) | Reference |
|---|---|---|---|---|
| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamides | 4g | 1.1 ± 0.25 | Donepezil (0.41 ± 0.12) | |
| N-Thiazole substituted acetamide coumarins | 5b16 | 2.00 ± 0.09 | - |
Antioxidant Activity
The antioxidant properties of this compound derivatives have been investigated through various in vitro assays. Antioxidants can neutralize harmful free radicals, which are implicated in numerous diseases. Studies on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally related to the core compound, have demonstrated significant antioxidant capacity. These compounds were tested for their interaction with stable free radicals like DPPH and their ability to inhibit lipid peroxidation. Nitrones with specific substitutions, such as 4-fluorophenyl and 2,4-difluorophenyl groups, showed high radical scavenging activity. Similarly, research on polyphenolic derivatives of quinazolin-4(3H)-one has also highlighted the importance of phenolic groups for antioxidant effects.
Nematicidal Activity
Plant-parasitic nematodes can cause significant damage to crops, and new nematicides are needed. Research into the nematicidal properties of this compound derivatives has shown promising results. A study on novel 4,5,5-trifluoropent-4-enamide derivatives revealed significant in vitro activity against Meloidogyne incognita and Bursaphelenchus xylophilus. Compounds containing a furan (B31954) ring or a benzothiazole (B30560) ring were particularly effective. Other studies on different plant extracts and synthetic derivatives, such as trifluorobutene esters and chitosan (B1678972) oligosaccharide derivatives, have also identified potent nematicidal agents, indicating a broad field of research for nematode control.
Table 4: Nematicidal Activity of Related Derivatives Against M. incognita Note: Data for directly substituted this compound was not available. The table shows data for structurally related compounds.
| Compound Series | Most Active Compound | LC50 / 72h (mg/L) | In vivo Inhibition | Reference |
|---|---|---|---|---|
| 4,5,5-trifluoropent-4-enamides | B8 (furan ring) | 1.22 | - | |
| 4,5,5-trifluoropent-4-enamides | B10 (benzothiazole ring) | - | 66.0% at 2.5 mg/L |
Neurokinin-1 (NK1) Receptor Antagonism
The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, are involved in pain transmission, inflammation, and cancer progression. Consequently, NK1 receptor antagonists are of significant therapeutic interest. Research has identified potent antagonists based on conformationally constrained aromatic amino acids. While direct data on this compound is limited, the study of structurally similar compounds provides insight. For instance, the presence of a hydrogen bond donor at the C-terminal benzyl amide was found to be unfavorable for receptor binding and antagonist activity in some series. The development of potent NK1R antagonists like aprepitant (B1667566) has been a focus, with studies demonstrating its ability to inhibit tumor cell proliferation and migration in vitro.
Advanced Characterization and Spectroscopic Investigations of N 4 Benzyloxy Phenyl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of N-(4-(Benzyloxy)phenyl)acetamide. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise arrangement of atoms within the molecule can be determined.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their chemical environments.
Amide Proton (N-H): A broad singlet is typically observed for the amide proton.
Aromatic Protons: The protons on the two aromatic rings (the phenyl ring of the acetamide (B32628) moiety and the benzyl (B1604629) group) appear as multiplets in the aromatic region of the spectrum.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge in the benzyloxy group are observed as a singlet.
Methyl Protons (-CH₃): The three protons of the acetyl group appear as a sharp singlet at a characteristic chemical shift.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Amide (N-H) | ~8.09 | d |
| Aromatic | ~7.34-7.93 | m |
| Methylene (-CH₂-) | ~3.48 | t |
d = doublet, t = triplet, s = singlet, m = multiplet. Data recorded in CDCl₃ at 400 MHz. rsc.org
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Carbonyl Carbon (C=O): The carbon of the acetyl group appears at a downfield chemical shift.
Aromatic Carbons: The carbons of the two phenyl rings are observed in the aromatic region. The chemical shifts can distinguish between carbons with and without attached protons.
Methylene Carbon (-CH₂-): The carbon of the benzylic methylene group is seen at a specific chemical shift.
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group appears at an upfield chemical shift.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | ~172.3 |
| Aromatic | ~123.6-137.6 |
| Methylene (-CH₂-) | ~37.1 |
Data recorded in CDCl₃ at 100 MHz. rsc.org
DEPT NMR (¹³C-DEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are used to differentiate between methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups. This technique helps in assigning the signals in the ¹³C NMR spectrum with greater certainty. For this compound, DEPT-135 and DEPT-90 experiments would confirm the presence of the methyl and methylene carbons and the aromatic CH carbons.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of molecular bonds. nih.gov The spectrum is typically recorded from a sample prepared as a KBr wafer. nih.gov
Key vibrational frequencies observed in the IR spectrum include:
N-H Stretching: A peak corresponding to the stretching vibration of the N-H bond in the amide group.
C=O Stretching: A strong absorption band due to the stretching of the carbonyl group in the acetamide moiety.
C-N Stretching: A peak associated with the stretching of the carbon-nitrogen bond.
C-O Stretching: A band corresponding to the ether linkage (Ar-O-CH₂).
Aromatic C-H Stretching: Peaks in the region characteristic of aromatic C-H bonds.
Aromatic C=C Bending: Absorptions related to the bending vibrations of the carbon-carbon bonds within the aromatic rings.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | ~3300 |
| Acetyl | C=O Stretch | ~1660 |
| Ether | C-O Stretch | ~1240 |
| Aromatic | C-H Stretch | ~3050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the aromatic rings. The presence of the benzyloxy and acetamide groups influences the position and intensity of these absorption maxima (λmax).
Mass Spectrometry (MS, EIMS, HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) are employed.
Molecular Ion Peak ([M]⁺): In the EIMS spectrum, the molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (241.28 g/mol ). nih.gov
Fragmentation Pattern: The mass spectrum also shows characteristic fragment ions. Common fragmentation pathways include the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), and the loss of the acetyl group. These fragmentation patterns provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The exact mass of this compound is 241.1103 Da. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-(Benzyloxy)-2-nitrophenyl)acetamide |
| N-(4-benzylphenyl)acetamide |
| N-Hexyl-4-phenyl-1H-pyrazole-1-carboxamide |
| 4-(2-(Benzyloxy)phenyl)-N-hexyl-1H-imidazole-1-carboxamide |
| N-Hexyl-2-oxo-5-phenyloxazole-3(2H)-carboxamide |
| N-Hexyl-4-phenyl-1H-imidazole-1-carboxamide |
| N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| N-(4-chlorophenyl)-2-phenylacetamide |
| 2-phenyl-N-(4-(trifluoromethyl)phenyl)acetamide |
| 2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one |
| 1-morpholino-2-phenylethan-1-one |
| N-(4-Methoxyphenyl)-2-phenylacetamide |
| 2-Phenyl-N-(p-tolyl)acetamide |
| N-(4-Hydroxyphenethyl)-2-phenylacetamide |
| N-((4-(Acetylamino)phenyl)sulphonyl)acetamide |
| N-(4-(BENZYLOXY)PHENYL)-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE |
| N-(4-Benzoylphenyl)acetamide |
| N-phenylacetamide |
| 4-Bromophenyl acetamide |
| 2-Napthyl acetamide |
| N-acetyl-4-chloroaniline |
| Cinnamyl acetate (B1210297) |
| 4-Nitro benzylacetate |
| 4-Methoxybenzyl acetate |
| 4-Chloro benzylacetate |
| N-[4-(BENZYLOXY)PHENYL]-2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE |
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is crucial for verifying the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₅H₁₅NO₂, the theoretical elemental composition can be calculated based on its atomic weights.
The molecular weight of this compound is 241.28 g/mol . nih.gov The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:
Carbon (C): (15 * 12.011) / 241.28 * 100% = 74.67%
Hydrogen (H): (15 * 1.008) / 241.28 * 100% = 6.27%
Nitrogen (N): (1 * 14.007) / 241.28 * 100% = 5.81%
Experimental values obtained from CHN analyzers for a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, thus confirming the compound's elemental composition and purity.
**Table 1: Elemental Analysis Data for this compound (C₁₅H₁₅NO₂) **
| Element | Theoretical % |
|---|---|
| Carbon (C) | 74.67 |
| Hydrogen (H) | 6.27 |
Advanced Vibrational Spectroscopy (e.g., FT-Raman)
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is complementary to FT-IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While a specific experimental FT-Raman spectrum for this compound is not detailed in the available literature, the expected characteristic vibrational bands can be predicted based on its functional groups and the analysis of similar molecules. nih.govresearchgate.net
The key vibrational modes expected for this compound would include:
Amide I (C=O stretch): A strong band typically appearing in the region of 1650-1680 cm⁻¹. This is one of the most characteristic absorptions for an amide.
N-H Vibrations: The N-H stretching vibration is expected around 3300-3350 cm⁻¹, while the N-H in-plane bending (Amide II band) appears around 1550-1620 cm⁻¹.
Aromatic Ring Vibrations: C-C stretching vibrations within the two phenyl rings would produce a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are expected above 3000 cm⁻¹.
Ether Linkage (C-O-C): The asymmetric and symmetric stretching of the aryl-alkyl ether linkage would result in bands typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
CH₃ Group Vibrations: The acetamide methyl group will show symmetric and asymmetric stretching and bending vibrations.
Table 2: Predicted FT-Raman Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3300 - 3350 |
| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |
| Amide I (C=O Stretch) | Amide | 1650 - 1680 |
| Amide II (N-H Bend) | Amide | 1550 - 1620 |
| C-C Stretch | Aromatic Rings | 1400 - 1600 |
| C-O-C Asymmetric Stretch | Ether | 1200 - 1275 |
X-ray Diffraction Studies
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid-state lattice. While specific single-crystal XRD data for this compound is not presently available in the surveyed literature, valuable insights can be drawn from the published crystal structure of the closely related compound, N-[4-(Benzylsulfamoyl)phenyl]acetamide (C₁₅H₁₆N₂O₃S). nih.govresearchgate.net This analogue shares the core acetamide and benzyl functionalities, providing a strong model for predicting the structural behavior of this compound.
The study of N-[4-(Benzylsulfamoyl)phenyl]acetamide revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net A key feature of its molecular structure is a folded conformation where the two benzene (B151609) rings are in close proximity, with a centroid-centroid distance of 4.036 Å and a dihedral angle of 24.37° between them. nih.gov This suggests the presence of intramolecular π-π interactions.
Furthermore, the crystal packing is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net The amide N-H group acts as a hydrogen bond donor to the oxygen atom of a carbonyl group on an adjacent molecule, forming centrosymmetric dimers. These dimers are then linked into two-dimensional arrays through another hydrogen bond involving the sulfonamide group. nih.gov
Table 3: Single-Crystal X-ray Diffraction Data for the Analogous Compound N-[4-(Benzylsulfamoyl)phenyl]acetamide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₆N₂O₃S | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | nih.govresearchgate.net |
| a (Å) | 9.0646 | nih.gov |
| b (Å) | 13.6888 | nih.gov |
| c (Å) | 12.1651 | nih.gov |
| β (°) | 98.635 | nih.gov |
| V (ų) | 1492.4 | nih.gov |
Computational Chemistry and Structure Activity Relationship Sar Studies of N 4 Benzyloxy Phenyl Acetamide Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com This method aims to predict the activity of new or untested compounds based on their physicochemical properties, also known as molecular descriptors. scienceforecastoa.comsrmist.edu.in The general form of a QSAR equation is:
Biological Activity = function (Physicochemical Parameters) srmist.edu.in
For N-(4-(benzyloxy)phenyl)acetamide and its analogs, a QSAR model can be developed to predict their activity for a specific biological target. The process involves calculating various molecular descriptors for a set of analogs with known activities. These descriptors can be broadly categorized as:
Lipophilic parameters: Such as the partition coefficient (log P) and the hydrophobic substituent constant (π), which quantify the compound's lipophilicity. srmist.edu.in
Electronic parameters: Including the Hammett constant (σ) and dipole moment, which describe the electronic properties of substituents. srmist.edu.in
Steric parameters: Like Taft's steric parameter (Es) and molar refractivity (MR), which account for the size and shape of the molecule. scienceforecastoa.comsrmist.edu.in
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a model that correlates a selection of these descriptors with the observed biological activity. kg.ac.rs For instance, in a study of α-substituted acetamido-N-benzylacetamide derivatives, a QSAR model was developed to predict their anticonvulsant activity. researchgate.netresearchgate.net The high correlation coefficient (R²) of 0.98 in one such study indicated a satisfactory and predictive model. researchgate.net
The development of a robust QSAR model for this compound analogs would enable the virtual screening of a large number of derivatives, prioritizing the synthesis of compounds with the highest predicted activity.
Table 1: Key Molecular Descriptors in QSAR Studies
| Descriptor Category | Examples | Information Provided |
| Lipophilic | Log P, π-substituent constant | Governs membrane permeability and hydrophobic interactions with the target. srmist.edu.in |
| Electronic | Hammett constant, Dipole moment | Influences drug-receptor electrostatic interactions and ionization state. srmist.edu.in |
| Steric | Molar Refractivity (MR), Taft's constant | Describes the size and shape of the molecule, affecting its fit into a binding site. scienceforecastoa.comsrmist.edu.in |
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is instrumental in understanding the binding mode and affinity of this compound analogs with their biological targets.
Ligand-Protein Binding Interactions
Molecular docking simulations can elucidate the specific interactions between this compound analogs and their protein targets. These interactions are primarily non-covalent and include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
π-π stacking: Involves the interaction between aromatic rings of the ligand and aromatic amino acid residues of the protein.
Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules.
For example, docking studies of N-benzyl-2,2,2-trifluoroacetamide, a related compound, were performed to investigate its binding with enzymes that are targets for antibacterial and antifungal drugs. researchgate.net Similarly, docking simulations of this compound analogs can identify key amino acid residues in the binding pocket that are crucial for affinity and selectivity. This information is vital for designing derivatives with improved binding characteristics.
Enzyme Active Site Interactions
When the biological target is an enzyme, molecular docking can predict how this compound analogs bind within the enzyme's active site. Acetamide-type compounds have been shown to be modulators of several enzymes, including monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are implicated in neurodegenerative diseases. nih.gov
Docking studies can reveal whether the ligand acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, a study on benzylamine-sulfonamide derivatives showed that the most potent compounds acted as non-competitive inhibitors of human MAO-B. semanticscholar.org By visualizing the binding pose of this compound within an enzyme's active site, researchers can understand the structural basis of its inhibitory activity and design modifications to enhance potency. The benzyloxy group, for example, could engage in specific hydrophobic interactions within a defined sub-pocket of the active site.
Receptor Antagonism Mechanisms
Molecular docking is also employed to study the interaction of ligands with receptors, providing insights into their agonistic or antagonistic mechanisms. A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share structural similarities with this compound, evaluated their affinity for sigma1 and sigma2 receptors. nih.gov The unsubstituted parent compound in that series displayed high affinity and selectivity for sigma1 receptors. nih.gov
By docking this compound and its analogs into the binding sites of various receptors, it is possible to predict their binding affinity and selectivity. The docking results can reveal how the ligand occupies the binding pocket and whether it stabilizes the receptor in an active or inactive conformation, thus explaining its antagonistic properties. The orientation of the benzyloxy and acetamide (B32628) groups within the receptor's binding cavity would be critical in determining the nature and strength of the interaction.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for calculating the properties of molecules, including their optimized geometry, electronic distribution, and spectroscopic properties.
Geometry Optimization
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its most stable three-dimensional conformation. researchgate.net
The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a structurally related compound, N-[4-(benzylsulfamoyl)phenyl]acetamide, a folded conformation was observed where the benzene (B151609) rings are in close proximity. nih.govresearchgate.net The amide group was found to be nearly coplanar with the benzene ring to which it is attached. nih.govresearchgate.net Understanding the preferred conformation of this compound is essential, as the molecule's shape dictates how it will fit into the binding site of a protein or enzyme. The geometry optimization results are also a prerequisite for more advanced computational studies, such as molecular docking and QSAR.
Table 2: Summary of Computational Methods and Their Applications
| Computational Method | Key Application | Information Obtained |
| QSAR | Predict biological activity | Correlation between chemical structure and activity, guidance for synthesis. scienceforecastoa.com |
| Molecular Docking | Predict ligand-protein binding | Binding mode, affinity, and key interacting residues. researchgate.net |
| DFT | Determine electronic structure and geometry | Optimized molecular conformation, bond parameters, and electronic properties. nih.gov |
Vibrational Frequency Analysis
Vibrational frequency analysis, conducted through techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, and complemented by computational methods such as Density Functional Theory (DFT), provides a detailed picture of the molecular structure and bonding. tsijournals.com For N-phenylacetamide derivatives, DFT calculations, often using methods like B3LYP with a 6-31G(d) basis set, have been employed to predict vibrational modes. tsijournals.comresearchgate.net
Studies on the analog paracetamol show a strong correlation between experimental and calculated vibrational frequencies. tsijournals.comtsijournals.com The key vibrational modes are associated with its functional groups. The N-H stretching vibration typically appears as a strong band, while the carbonyl (C=O) stretching of the amide group is also a prominent feature. The O-H stretch of the phenolic group in paracetamol is observed at a higher frequency compared to other compounds like aspirin, indicating a lesser tendency to deprotonate. tsijournals.comresearchgate.net
For this compound, one would expect to observe these characteristic amide and aromatic ring vibrations, with notable differences. The phenolic O-H stretching band would be absent and replaced by vibrations corresponding to the benzyl (B1604629) ether linkage (C-O-C stretching) and additional modes from the second aromatic ring.
Table 1: Key Calculated Vibrational Frequencies for the Analog Paracetamol using DFT (B3LYP/6-31G(d))
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3500 |
| O-H | Stretching | ~3700 |
| C=O | Stretching | ~1780 |
| C-H (Aromatic) | In-plane bending | ~1260 |
| C-H (Aromatic) | Out-of-plane bending | 900 - 675 |
Note: Data is based on computational studies of paracetamol and serves as a reference for its benzyloxy analog. tsijournals.com
Electronic Properties and Frontier Orbitals
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter; a large gap implies high stability and low reactivity. mdpi.comresearchgate.net
For paracetamol, DFT calculations have shown that the HOMO is primarily localized over the hydroxyphenyl and amide nitrogen regions, which are electron-rich. researchgate.net Conversely, the LUMO is distributed mainly over the carbonyl group and the phenyl ring. researchgate.net In one study, the HOMO and LUMO energy values for the B12N12 nanocage were -7.70 eV and -0.84 eV, respectively, resulting in a gap of 6.68 eV. mdpi.com Upon interaction with paracetamol, this energy gap was significantly reduced, indicating an increase in the reactivity of the complex. mdpi.com
For this compound, the introduction of the electron-donating benzyloxy group in place of the hydroxyl group would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and thus slightly higher reactivity compared to paracetamol.
Table 2: Frontier Orbital Properties of Paracetamol Analog
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating capacity; site of electrophilic attack |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capacity; site of nucleophilic attack |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate charge transfer, hyperconjugative interactions, and bonding within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies their significance in stabilizing the molecule. rsc.org
In studies of paracetamol and its cocrystals, NBO analysis reveals significant intramolecular interactions. rsc.orgresearchgate.net Key stabilizing interactions include the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent C=O bond (LP(N) → π(C=O)) and the delocalization of the carbonyl oxygen lone pair into the same antibonding orbital (LP(O) → π(C=O)). rsc.orgresearchgate.net These interactions confirm the resonance stabilization of the amide group and contribute to its planar character and stability.
Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) in Paracetamol Analogs
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π(C=O) | High | Resonance stabilization of amide |
| LP (2) O (carbonyl) | σ(N-C) | Moderate | Hyperconjugation |
| π (C=C) phenyl | π* (C=C) phenyl | Moderate | Intramolecular charge transfer |
Note: This table represents typical interactions found in N-phenylacetamide structures based on studies of paracetamol cocrystals. rsc.orgresearchgate.net
Fukui Function Analysis
Fukui function analysis is a concept within DFT that helps predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density as an electron is added or removed, it identifies regions most susceptible to attack. This is invaluable for understanding metabolic pathways and designing new molecules. researchgate.net
For molecules in the paracetamol family, Fukui analysis can pinpoint the atoms most likely to be involved in metabolic transformations. The analysis would likely identify the carbonyl oxygen as a primary site for electrophilic attack, while certain carbon atoms on the aromatic rings would be susceptible to nucleophilic attack. Understanding these reactive sites is crucial for predicting potential metabolic soft spots and designing analogs with improved stability.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. For paracetamol and its analogs, which are known to interact with targets like cyclooxygenase (COX) enzymes, a common pharmacophore can be established. ijnrd.org
Key features typically include:
An Aromatic Ring (AR): Essential for hydrophobic interactions within the active site of target enzymes.
A Hydrogen Bond Donor (HBD): The N-H group of the amide is a critical hydrogen bond donor.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the amide acts as a primary hydrogen bond acceptor.
In this compound, the core pharmacophore is retained. The addition of the second phenyl ring within the benzyloxy group introduces another significant aromatic/hydrophobic feature, which could alter its binding profile and selectivity for different biological targets compared to paracetamol.
Table 4: Key Pharmacophoric Features of N-Aryl Acetamide Analogs
| Feature | Description | Role in this compound |
| Aromatic Ring 1 | Phenyl ring attached to the amide nitrogen | Hydrophobic interaction |
| Aromatic Ring 2 | Phenyl ring of the benzyloxy group | Additional hydrophobic interaction |
| Hydrogen Bond Donor | N-H of the amide group | Interaction with active site residues (e.g., Ser, Tyr) |
| Hydrogen Bond Acceptor | C=O of the amide group | Interaction with active site residues |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule in its crystalline state. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint plot that shows the proportion of different atomic contacts. nih.govresearchgate.net
For this compound, the primary interactions would be N-H···O hydrogen bonds linking the amide groups of adjacent molecules. The two phenyl rings would facilitate π-π stacking and C-H···π interactions, while the numerous hydrogen atoms would lead to a large proportion of H···H contacts.
Table 5: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analog, N-(2-methoxyphenyl)acetamide
| Contact Type | Contribution (%) |
| H···H | 53.9% |
| C···H/H···C | 21.4% |
| O···H/H···O | 21.4% |
| N···H/H···N | 1.7% |
Source: Data from a study on a closely related methoxy (B1213986) analog provides insight into expected packing forces. nih.gov
Structure-Activity Relationship (SAR) Elucidation
The structure-activity relationship (SAR) for N-phenylacetamide derivatives provides critical insights into how chemical modifications influence biological activity, particularly as inhibitors of enzymes like cyclooxygenase (COX). nih.govnih.gov
The N-acetyl Group: The acetamide moiety is fundamental for activity. The N-H and C=O groups are critical pharmacophoric features, acting as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site of target proteins. ijnrd.org
The Phenyl Ring: The central aromatic ring serves as a scaffold and engages in hydrophobic interactions. Substituents on this ring dramatically influence activity.
The para-Substituent: The nature of the substituent at the para-position is a key determinant of the activity profile. In paracetamol, the para-hydroxyl (-OH) group is crucial. It is believed to be important for its mechanism of action and is also the primary site for metabolic conjugation (glucuronidation and sulfation), which leads to its clearance. nih.gov
The replacement of this hydroxyl group with a benzyloxy group (-OCH₂Ph) in this compound constitutes a significant SAR modification:
Increased Lipophilicity: The addition of the benzyl group makes the molecule more lipophilic (fat-soluble). This can alter its absorption, distribution, ability to cross the blood-brain barrier, and metabolic fate.
Loss of Phenolic Character: The removal of the acidic phenolic hydroxyl group prevents the metabolic pathways of glucuronidation and sulfation at that position. This would drastically change its metabolism and likely increase its biological half-life.
Steric Bulk: The bulky benzyloxy group may enhance or hinder binding to certain enzyme active sites compared to the smaller hydroxyl group. It could potentially improve affinity for targets with larger hydrophobic pockets but prevent binding to those with sterically constrained sites. This change is a key strategy used in medicinal chemistry to modulate the selectivity and potency of drug candidates. nih.govnih.gov
Impact of Substituent Identity and Position
The identity and placement of substituents on the aromatic rings of this compound analogs are critical determinants of their pharmacological efficacy. SAR studies have systematically explored these effects, revealing key trends.
The position of the benzyloxy group on the phenylacetamide moiety has been shown to be a crucial factor. In studies on related chalcone (B49325) structures containing a benzyloxy group, its placement at the para-position of the phenyl ring consistently leads to enhanced inhibitory activity against enzymes like monoamine oxidase B (MAO-B). nih.gov For instance, shifting the benzyloxy group from the para to the ortho position in certain heterocyclic chalcones resulted in a dramatic decrease in inhibitory potency, with a reported 45.39-fold difference in selectivity. nih.gov This suggests that the para-positioning allows for optimal interaction within the target's binding site.
The nature of the substituent on the benzyloxy ring also plays a significant role. In a series of 1,4-diamino substituted phenyl ring analogs, the introduction of a 4-fluorobenzyloxy group at the C2-position resulted in a 4-fold improvement in inhibitory activity compared to an unsubstituted phenyl group. nih.gov However, the addition of further substituents can be detrimental. The presence of an extra methoxy or another 4-fluorobenzyloxy group at the 5- or 6-position of the primary phenyl ring led to a significant loss of potency. nih.gov
Similarly, studies on benzothiazole-phenyl analogs, which share a common phenyl motif, indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated at the ortho and para positions by the target enzymes. nih.gov In contrast, replacing an aromatic phenyl ring with a saturated heterocyclic ring like piperidine (B6355638) has been shown to decrease activity, indicating a preference for aromaticity in certain scaffolds. nih.gov
These findings underscore the sensitive interplay between the electronic properties, steric bulk, and position of substituents in dictating the biological activity of these analogs.
Table 1: Impact of Substituent Position on hMAO-B Inhibition for Heterocyclic Chalcone Analogs This table is based on data for analogous compounds containing a benzyloxy-phenyl motif.
| Compound ID | Heterocyclic Ring | Benzyloxy Position | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| B8 | Bromothiophene | para | - | High |
| B9 | Bromothiophene | ortho | - | Low (45.39-fold lower than B8) |
| B10 | Thiophene (B33073) | para | 0.067 | 504.791 |
Data sourced from a study on benzyloxy chalcone motifs. nih.gov
Influence of Structural Modifications on Potency and Selectivity
Structural modifications beyond simple substitution, such as altering core scaffolds and linkers, have a profound influence on the potency and selectivity of this compound analogs.
One key area of modification is the core ring system. Research on related inhibitor structures demonstrated that replacing a 1,4-diamino substituted phenyl ring with a naphthalene (B1677914) scaffold, while retaining an O-linked 4-fluorobenzyloxy group, led to a remarkable improvement in inhibitory activity against the Keap1-Nrf2 protein-protein interaction, with the resulting compound being the most active in the series. nih.gov This highlights that expanding the aromatic system can lead to enhanced binding affinity.
The nature of the linker connecting the benzyloxy group is also critical. In one study, a C2-benzyloxy analog exhibited a 4-fold improvement in inhibitory activity compared to a similar compound with an N-benzylmethylamine linker, suggesting that the oxygen-based ether linkage provides a more favorable conformation or interaction profile. nih.gov
The introduction of different heterocyclic rings in place of the benzyloxy-phenyl ring system dramatically affects both potency and selectivity. For example, in a series of chalcone analogs designed as MAO-B inhibitors, compounds featuring a thiophene ring attached to the benzyloxy-phenyl core showed the highest potency. nih.gov Specifically, a thiophene-containing analog (B10) was 1.79 times more potent than a corresponding ethoxy-substituted compound (B15). nih.gov The selectivity for hMAO-B was also significantly enhanced, with the thiophene analog B10 showing a selectivity index over 500. nih.gov
Furthermore, modifications to the acetamide portion of the molecule can fine-tune activity. In a series of acetyl-CoA carboxylase (ACC) inhibitors, replacing the acetamide group with various other amide and urea (B33335) substituents was explored. nih.gov Analogs bearing a bulky phenylacetamide group or a benzylurea (B1666796) group showed strong inhibitory effects, indicating that the size and hydrogen-bonding capacity of this region are important for interaction with the enzyme. nih.gov
Table 2: Influence of Core Scaffold and Substituents on Inhibitory Activity This table is based on data for analogous compounds.
| Compound ID | Core Scaffold | Key Substituent | Target | IC₅₀ |
|---|---|---|---|---|
| 7a | Phenyl | Phenyl | Keap1-Nrf2 PPI | 3.47 µM |
| 7d | Phenyl | C2-Benzyloxy | Keap1-Nrf2 PPI | 0.79 µM |
| 12d | Naphthalene | 2-(4-fluorobenzyloxy) | Keap1-Nrf2 PPI | 64.5 nM |
| 6g | 4-phenoxy-phenyl isoxazole (B147169) | - | hACC1 | 99.8 nM |
Data sourced from studies on Keap1-Nrf2 and ACC inhibitors. nih.govnih.gov
Role of Specific Functional Groups (e.g., benzyloxy, acetamide, heterocyclic rings)
The distinct biological profile of this compound and its analogs is a composite of the contributions from its key functional groups.
Benzyloxy Group: The benzyloxy group is a crucial pharmacophore in many biologically active molecules. Its significance is particularly highlighted in the selective inhibition of MAO-B. nih.gov The presence of the benzyloxy group, especially in the para position, is strongly correlated with enhanced inhibitory potency and selectivity. nih.gov It is believed that the benzyl portion can engage in hydrophobic and potential π-π interactions within the enzyme's active site, while the ether linkage provides conformational flexibility. Replacing the benzyloxy group with other alkoxy groups, such as an ethoxy group, has been shown to result in lower, though still significant, activity. nih.gov This indicates that the size and lipophilicity of the benzyl ring are advantageous for potent inhibition.
Acetamide Group: The acetamide functional group (CH₃CONH₂) is a common feature in many pharmacologically active compounds, contributing to their biological effects through hydrogen bonding and by influencing physicochemical properties like solubility. nih.govresearchgate.net In the context of this compound analogs, the acetamide moiety acts as a critical hydrogen bond donor and acceptor, facilitating anchoring to the target protein. SAR studies on related pyrazolopyrimidines have shown that N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical groups without sacrificing affinity, highlighting its role as a versatile scaffold component. wustl.edu In studies of ACC inhibitors, replacing the acetamide with a bulkier phenylacetamide group led to stronger enzymatic inhibition, suggesting the amide portion is involved in key binding interactions that can be optimized. nih.gov
Heterocyclic Rings: The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to modulate a compound's biological activity, potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comijsrtjournal.com In analogs of this compound, replacing one of the phenyl rings with a heterocycle can have a profound effect. For instance, the introduction of a thiophene ring in chalcone analogs dramatically increased hMAO-B inhibition. nih.gov Conversely, replacing an aromatic phenyl ring with a saturated heterocycle like piperidine has been shown to reduce activity in certain contexts. nih.gov Five-membered heterocycles, in particular, are known to be essential structural components in various drugs, often acting as pharmacophores that are directly responsible for the biological activity. nih.gov Their ability to alter lipophilicity, solubility, and form specific interactions with target proteins makes them powerful tools for optimizing lead compounds. nih.gov
Role As a Synthetic Intermediate and Building Block
Precursor in Pharmaceutical Synthesis
The utility of N-(4-(Benzyloxy)phenyl)acetamide as a precursor in the synthesis of pharmaceutically active compounds is well-documented. The benzyl (B1604629) group serves as an effective protecting group for the phenolic hydroxyl group of paracetamol, allowing for selective reactions at other positions of the molecule. This strategy is instrumental in the development of novel therapeutic agents.
A notable example is in the synthesis of novel acetyl-CoA carboxylase (ACC) inhibitors, which are being investigated for their potential as anti-cancer agents. nih.govnih.gov ACC is a critical enzyme in fatty acid metabolism, a pathway often upregulated in tumor cells. nih.govmedchemexpress.com In a specific study, a derivative, N-(1-(3-(4-(4-(Benzyloxy)phenoxy)phenyl)isoxazol-5-yl)ethyl)acetamide, was identified as a promising lead compound. nih.gov This molecule served as the foundation for further structural modifications to improve potency and pharmacokinetic properties, leading to the development of a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives with significant ACC inhibitory activity. nih.govresearchgate.net
The acetamide (B32628) scaffold, of which this compound is a member, is a common feature in many biologically active compounds. Research into acetamide derivatives has yielded compounds with a wide range of pharmacological activities, including analgesic and anti-inflammatory properties. orientjchem.org For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their potential as novel therapeutic agents. orientjchem.orgnih.gov
The following table summarizes the biological activity of some of the 4-phenoxy-phenyl isoxazole derivatives developed from a benzyloxy-containing precursor. nih.govnih.gov
| Compound | ACC1 Inhibitory Activity (IC₅₀, nM) | Antiproliferative Activity (IC₅₀, µM) - A549 cell line | Antiproliferative Activity (IC₅₀, µM) - HepG2 cell line | Antiproliferative Activity (IC₅₀, µM) - MDA-MB-231 cell line |
|---|---|---|---|---|
| 6g | 99.8 | - | - | - |
| 6l | - | 0.22 | 0.26 | 0.21 |
Intermediate for Complex Organic Molecules
Beyond its direct role in the synthesis of active pharmaceutical ingredients, this compound is a valuable intermediate for the construction of more complex organic molecules, including various heterocyclic systems. nih.gov Heterocyclic compounds are of great interest due to their diverse biological activities.
The synthesis of isoxazole derivatives, as mentioned previously, is a clear example of using a benzyloxy-protected acetamide structure to build a complex heterocyclic system. nih.govresearchgate.net The synthesis of these molecules involves a multi-step process where the N-(4-(benzyloxy)phenyl) moiety is a key component of the final structure. nih.gov
Furthermore, the versatility of the acetamide group is demonstrated in the synthesis of other bioactive molecules. For example, related N-phenylacetamide derivatives have been used to create compounds containing thiazole (B1198619) moieties, which have shown promising antibacterial and nematicidal activities. nih.gov In one study, a series of N-phenylacetamide derivatives containing 4-arylthiazole groups were synthesized and evaluated against various plant-pathogenic bacteria, with some compounds showing superior efficacy compared to commercial bactericides. nih.gov
The synthesis of complex molecules often involves the coupling of different molecular fragments. The this compound unit can be incorporated into larger structures through various chemical reactions, making it a versatile building block for combinatorial chemistry and the generation of compound libraries for drug discovery. google.com The availability of complex derivatives, such as N-[4-(BENZYLOXY)PHENYL]-2-{[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE and N-(4-(BENZYLOXY)PHENYL)-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE for research purposes, underscores their role as intermediates in the synthesis of novel and complex molecules. sigmaaldrich.comsigmaaldrich.com
The following table provides an overview of a synthetic route to N-phenylacetamide derivatives containing a 4-arylthiazole moiety, starting from p-phenylenediamine (B122844). nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Aniline (B41778) protection, amide formation, and deprotection of p-phenylenediamine. | 4-amino-N-phenylacetamide |
| 2 | Conversion to isothiocyanates. | Isothiocyanate derivatives |
| 3 | Formation of thioureas. | Thiourea (B124793) derivatives |
| 4 | Condensation with α-halocarbonyl compounds to yield the final products. | N-phenylacetamide derivatives with 4-arylthiazole moieties |
Application in Material Science
While the primary application of this compound and its derivatives is in the realm of medicinal chemistry and organic synthesis, there is potential for its use in material science. The aromatic rings and the amide group in its structure can impart specific properties, such as thermal stability and the potential for hydrogen bonding, which are desirable in the design of novel materials.
However, based on currently available literature, the exploration of this compound in material science is not as extensively documented as its applications in pharmaceutical synthesis. While some chemical suppliers note that their scientific teams have expertise in material science, specific examples of polymers, coatings, or other functional materials derived from this compound are not readily found in peer-reviewed publications. sigmaaldrich.com This suggests that the application of this compound in material science may be a promising but still developing area of research.
Future Research Directions and Translational Potential
Exploration of Novel Derivatives and Scaffolds based on N-(4-(Benzyloxy)phenyl)acetamide
The core structure of this compound serves as a valuable starting point for the synthesis of new chemical entities with tailored biological activities. Researchers are actively exploring modifications to this scaffold to develop novel derivatives with enhanced potency and selectivity for various therapeutic targets.
One approach involves the substitution of the benzyloxy group with other functionalities. For instance, replacing it with different alkoxy groups can alter the compound's rigidity and flexibility, potentially improving its interaction with biological targets. nih.gov Furthermore, the introduction of diverse amide and urea (B33335) substituents can enhance lipophilicity and increase the number of hydrogen bond donors, which are crucial for drug-receptor interactions. nih.gov
Another strategy is the incorporation of heterocyclic moieties, which are prevalent in many clinically successful drugs. A study detailed the synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, which demonstrated significant antibacterial and nematicidal activities. nih.govnih.gov This highlights the potential of using the N-phenylacetamide backbone to create compounds for agricultural applications. The synthesis of these derivatives often starts from p-phenylenediamine (B122844) and involves multiple steps, including protection, amide formation, deprotection, and condensation reactions to build the final complex molecules. nih.gov
Further modifications have led to the development of compounds with a range of therapeutic possibilities. By altering the core structure, scientists have synthesized derivatives with potential as:
Anticoagulants: N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have been designed as inhibitors of Factor VIIa, a key protein in the blood coagulation cascade. ijper.org
Anticancer agents: Benzamide (B126) derivatives featuring phenylacetamidophenyl scaffolds have shown promise as PARP-1 inhibitors, a target in cancer therapy. nih.gov These compounds have been shown to inhibit the growth of human colorectal cancer cells. nih.gov
Antidepressants: Phenylacetamide derivatives have been investigated for their potential to treat depression. nih.gov
Analgesics: Modifications of the acetamide structure have yielded compounds with pain-relieving properties. nih.gov
Anti-inflammatory agents: Acetamide derivatives have been synthesized and evaluated for their antioxidant and potential anti-inflammatory activities. nih.gov
The table below summarizes some of the novel scaffolds and derivatives developed from or related to the this compound structure and their observed biological activities.
| Derivative/Scaffold Class | Therapeutic Area/Application | Key Findings |
| 4-Phenoxy-phenyl isoxazoles | Anticancer (ACC inhibitors) | Compound 6g showed potent ACC1 inhibitory activity (IC50 = 99.8 nM). Compound 6l exhibited strong cytotoxicity against A549, HepG2, and MDA-MB-231 cancer cell lines. nih.gov |
| N-phenylacetamide-thiazole hybrids | Antibacterial (plant pathogens), Nematicidal | Compound A1 showed superior antibacterial activity against Xanthomonas species compared to commercial bactericides. Compound A23 displayed 100% nematicidal activity against M. incognita at 500 µg/mL. nih.gov |
| N-phenyl-2-(phenyl-amino) acetamides | Anticoagulant (Factor VIIa inhibitors) | Several compounds demonstrated good inhibitory anticoagulant activity in vitro. ijper.org |
| Benzamide derivatives with phenylacetamidophenyl scaffolds | Anticancer (PARP-1 inhibitors) | Compound 13f showed potent PARP-1 inhibitory effect (IC50 = 0.25 nM) and significant anticancer activity against HCT116 cells (IC50 = 0.30 µM). nih.gov |
| Pyrazolopyrimidine acetamides | Neuroinflammation (TSPO ligands) | A novel ligand, GMA 15 , exhibited a 61-fold higher affinity for the translocator protein (TSPO) compared to the standard. nih.govmdpi.com |
Deeper Mechanistic Investigations of Biological Activities
Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will need to delve deeper into the specific pathways and molecular targets they modulate.
For example, in the context of cancer, derivatives have been shown to act as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov Mechanistic studies on these compounds revealed that they can decrease intracellular levels of malonyl-CoA, arrest the cell cycle in the G0/G1 phase, and induce apoptosis in cancer cells. nih.gov Similarly, certain anticancer benzamide derivatives based on a related scaffold were found to arrest the cell cycle at the G2/M phase, accumulate DNA double-strand breaks, and reduce mitochondrial membrane potential, ultimately leading to apoptosis. nih.gov
In the realm of infectious diseases, a thiazole-containing derivative of N-phenylacetamide has been shown to exert its antibacterial effect against the plant pathogen Xanthomonas oryzae pv. oryzae by causing the rupture of the cell membrane, a mechanism confirmed through scanning electron microscopy. nih.gov
Future investigations should employ a range of techniques to further elucidate these mechanisms. This includes proteomics to identify protein expression changes in cells treated with these compounds and genetic approaches to pinpoint specific target genes. A deeper understanding of the mechanism of action will not only validate the therapeutic potential of these compounds but also guide the design of more effective and specific derivatives. acs.org
Advanced Computational Approaches for Rational Drug Design
Computational tools are playing an increasingly important role in modern drug discovery, and the development of this compound derivatives is no exception. researchgate.net Advanced computational approaches are being used to accelerate the design and optimization of new drug candidates, saving both time and resources. researchgate.net
Techniques such as high-throughput virtual screening (HTVS) have been successfully used to identify initial "hit" compounds from large chemical databases. nih.govnih.gov For instance, HTVS was instrumental in identifying a potential acetyl-CoA carboxylase inhibitor which served as the basis for developing a series of 4-phenoxy-phenyl isoxazoles. nih.gov
Once a hit is identified, computational methods like quantitative structure-activity relationship (QSAR) studies help in understanding how chemical structure relates to biological activity. researchgate.net This knowledge is then used to design new molecular entities with improved potency and pharmacokinetic profiles. researchgate.net Molecular docking and molecular dynamics simulations provide insights into how these compounds bind to their target proteins at the atomic level, allowing for the rational design of modifications to enhance binding affinity and selectivity. nih.govnih.govnih.govnih.gov For example, molecular dynamics studies were used to confirm the stable binding of a novel pyrazolopyrimidine acetamide derivative to the translocator protein (TSPO). nih.govmdpi.comelsevierpure.com
The use of in silico tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is also becoming standard practice. researchgate.net By filtering out compounds with predicted poor pharmacokinetic profiles early in the discovery process, researchers can focus their efforts on the most promising candidates. researchgate.net
Expansion of Applications Beyond Medicinal Chemistry
While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, there is a growing interest in exploring their potential in other fields. The chemical versatility of this scaffold makes it a candidate for a range of non-medical applications.
One of the most promising areas is agriculture. As previously mentioned, N-phenylacetamide derivatives containing a 4-arylthiazole moiety have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas species and significant nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.govnih.gov These findings suggest that this class of compounds could be developed into new crop protection agents. Further research in this area could focus on optimizing the efficacy and safety of these compounds for agricultural use. Derivatives of N-(4-methoxyphenyl)acetamide have also been investigated for their fungicidal and bactericidal properties against phytopathogens. researchgate.net
The potential applications of this compound may also extend to materials science. Its structural properties could be harnessed for the development of novel polymers and coatings with specific functionalities. The ability to undergo various chemical reactions, such as oxidation and substitution, allows for its integration into different material matrices. Further research could explore its use in creating functional materials with desired optical, thermal, or electronic properties.
Q & A
Basic Synthesis: What are the standard methods for synthesizing N-(4-(benzyloxy)phenyl)acetamide?
Answer:
The compound is commonly synthesized via nucleophilic substitution using paracetamol (N-(4-hydroxyphenyl)acetamide) as a precursor. A typical procedure involves refluxing paracetamol-containing drugs with benzyl chloride in an alkaline ethanolic medium (e.g., potassium hydroxide in ethanol). Key steps include:
- Reaction conditions : 10 mmol paracetamol, 10 mmol benzyl chloride, 11.1 mmol KOH in 15 mL ethanol, heated under reflux for 2 hours .
- Workup : Precipitated crystals are filtered, washed with methanol, and recrystallized from ethanol.
- Yield : 50–58%, depending on the paracetamol formulation (higher yields observed with capsules vs. tablets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
